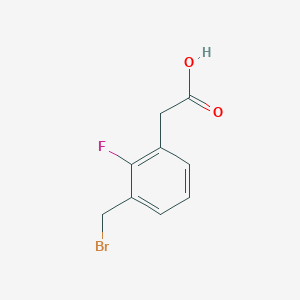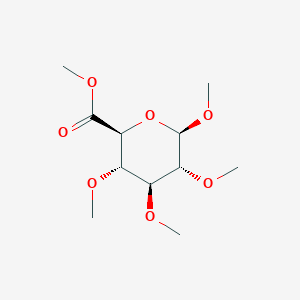
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate is a complex organic compound with a unique structure characterized by multiple methoxy groups attached to a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization reactions.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester. This can be done using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Methyl (2S,3S,4S,5R,6R)-3,4,5-trimethoxytetrahydro-2H-pyran-2-carboxylate: Lacks one methoxy group compared to the target compound.
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2H-pyran-2-carboxylate: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate is unique due to its specific arrangement of methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
属性
分子式 |
C11H20O7 |
|---|---|
分子量 |
264.27 g/mol |
IUPAC 名称 |
methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxyoxane-2-carboxylate |
InChI |
InChI=1S/C11H20O7/c1-13-6-7(14-2)9(15-3)11(17-5)18-8(6)10(12)16-4/h6-9,11H,1-5H3/t6-,7-,8-,9+,11+/m0/s1 |
InChI 键 |
BVSKSDAORSROHB-HTFKAIDBSA-N |
手性 SMILES |
CO[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC)OC)C(=O)OC)OC |
规范 SMILES |
COC1C(C(OC(C1OC)OC)C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


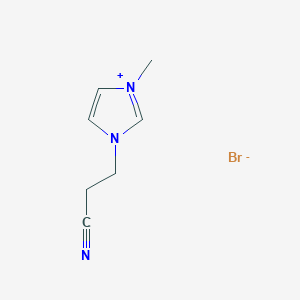
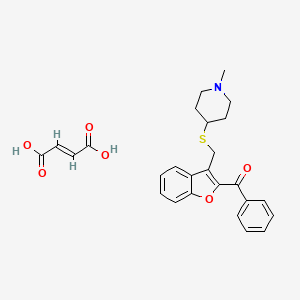

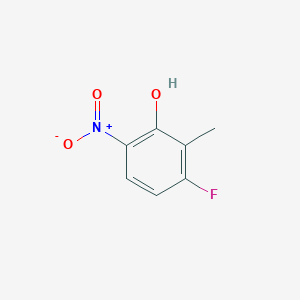
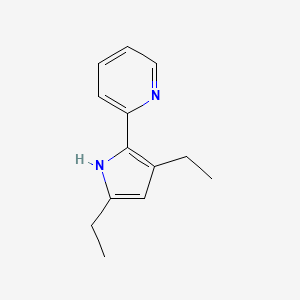

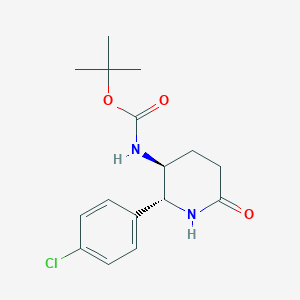
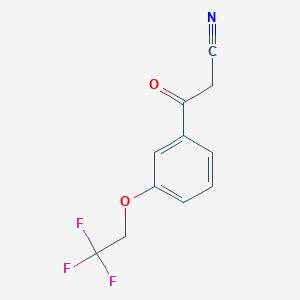
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
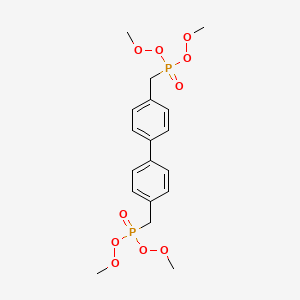
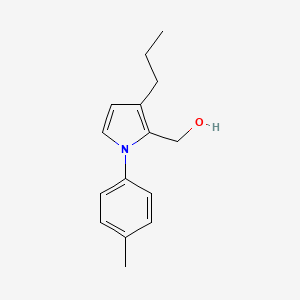
![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
